Chlormephos-oxon
CAS No.: 16500-52-0
Cat. No.: VC0096920
Molecular Formula: C5H12ClO3PS
Molecular Weight: 218.632
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16500-52-0 |
---|---|
Molecular Formula | C5H12ClO3PS |
Molecular Weight | 218.632 |
IUPAC Name | 1-[chloromethylsulfanyl(ethoxy)phosphoryl]oxyethane |
Standard InChI | InChI=1S/C5H12ClO3PS/c1-3-8-10(7,9-4-2)11-5-6/h3-5H2,1-2H3 |
Standard InChI Key | KRTBZJBLNRDSGZ-UHFFFAOYSA-N |
SMILES | CCOP(=O)(OCC)SCCl |
Introduction
Chemical Properties and Structural Characteristics
Chlormephos-oxon is characterized by the following chemical properties, which contribute to its biological activity and environmental behavior:
Property | Value |
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CAS Number | 16500-52-0 |
Chemical Formula | C5H12ClO3PS |
Molecular Weight | 218.641 g/mol |
Synonyms | Methanethiol,chloro-, S-ester with O,O-diethyl phosphorothioate (8CI); S-ChloromethylO,O-diethylphosphorothioate |
Physical State | Liquid |
Density | 1.2610 g/cm³ (at 18°C) |
Boiling Point | 113-115°C (at 3.5 Torr) |
Polar Surface Area (PSA) | 70.64000 |
LogP | 3.09700 |
The molecular structure of chlormephos-oxon features a phosphorus atom at its center, connected to three oxygen atoms and one sulfur atom that forms a link to a chloromethyl group. This structure is critical for its biological activity, particularly its interaction with acetylcholinesterase enzymes .
Structural Relationships
Chlormephos-oxon is derived from chlormephos through oxidative desulfuration, where the P=S (thion) group is converted to a P=O (oxon) group. This transformation is a crucial step in the activation of many organophosphorus insecticides, enhancing their toxicity by increasing their ability to inhibit acetylcholinesterase . The oxon form presents greater electrophilicity at the phosphorus atom, facilitating nucleophilic attack by the serine hydroxyl group in the active site of acetylcholinesterase.
Formation and Metabolic Pathways
Chlormephos-oxon is formed through metabolic activation of the parent compound chlormephos. This bioactivation is a critical process that converts a relatively less toxic compound into a more potent acetylcholinesterase inhibitor.
Bioactivation Process
The conversion of chlormephos to chlormephos-oxon occurs primarily through oxidative desulfuration mediated by cytochrome P450 enzymes. This metabolic pathway involves the replacement of the sulfur atom in the P=S bond with an oxygen atom, resulting in the formation of a P=O bond . This transformation significantly enhances the compound's ability to inhibit acetylcholinesterase.
Enzymatic Systems Involved
The primary enzymatic system responsible for the bioactivation of chlormephos to chlormephos-oxon is the cytochrome P450 (CYP) family of enzymes. These enzymes are found predominantly in the liver but are also present in other tissues. The oxidative desulfuration reaction catalyzed by CYP enzymes results in the formation of an unstable intermediate that subsequently forms chlormephos-oxon .
Detoxification Mechanisms
Several enzymatic systems contribute to the detoxification of chlormephos-oxon:
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Paraoxonase 1 (PON1): This enzyme hydrolyzes the phosphate ester bonds in organophosphate compounds, including chlormephos-oxon, reducing their toxic effects .
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Carboxylesterases: These enzymes can also hydrolyze chlormephos-oxon, although they become inactivated in the process, unlike PON1 .
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Spontaneous hydrolysis: Chlormephos-oxon can undergo non-enzymatic hydrolysis, particularly in alkaline conditions, forming less toxic metabolites .
The efficiency of these detoxification mechanisms varies among individuals due to genetic polymorphisms, particularly in the PON1 gene, leading to differential susceptibility to organophosphate toxicity .
Mechanism of Toxicity
Chlormephos-oxon, like other organophosphate oxons, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for chlormephos-oxon involves the formation of a covalent bond with the serine residue in the active site of acetylcholinesterase. This process, known as phosphorylation, results in the inactivation of the enzyme, preventing it from hydrolyzing acetylcholine . The consequence is the accumulation of acetylcholine at cholinergic synapses, leading to persistent stimulation of cholinergic receptors in the central and peripheral nervous systems.
Non-Cholinergic Mechanisms
Beyond cholinesterase inhibition, recent research suggests that chlormephos-oxon and similar organophosphate compounds may exert toxicity through additional mechanisms:
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Inhibition of serine lipases: Chlormephos-oxon can inhibit monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes involved in lipid metabolism in the brain .
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Disruption of fatty acid signaling: Research in rainbow trout has shown that exposure to organophosphates can alter fatty acid profiles in the brain, potentially affecting neuronal signaling pathways .
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Oxidative stress: Like other organophosphates, chlormephos-oxon may induce oxidative stress, contributing to neurotoxicity through mechanisms independent of acetylcholinesterase inhibition .
Comparative Sensitivity of Different Enzymes
Studies have shown differential sensitivity of various esterases to inhibition by organophosphate oxons. In ex vivo studies with chlorpyrifos-oxon (a related compound), researchers have found that acetylcholinesterase (AChE) tends to be more sensitive to inhibition than butyrylcholinesterase (BChE) . Similar patterns may apply to chlormephos-oxon, although specific comparative data for this compound is limited in the available literature.
Toxicological Significance and Health Effects
The toxicological profile of chlormephos-oxon is largely derived from its parent compound chlormephos and other structurally similar organophosphates. Its health effects stem primarily from its ability to inhibit acetylcholinesterase and potentially other serine hydrolases.
Acute Toxicity
While specific data for chlormephos-oxon is limited, the parent compound chlormephos has an acute oral LD50 of 7 mg/kg in rats, indicating high toxicity . As the oxon metabolite is generally more toxic than the parent compound, chlormephos-oxon is likely to have even higher acute toxicity. Acute poisoning symptoms would typically include:
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Excessive salivation, lacrimation, urination, and defecation
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Muscle fasciculations and weakness
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Respiratory difficulties
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Central nervous system effects including dizziness, headache, and in severe cases, seizures and loss of consciousness
Developmental and Neurotoxic Effects
Research with structurally similar organophosphates suggests that exposure to chlormephos-oxon could potentially affect neurodevelopment, particularly during prenatal and early postnatal periods:
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Developmental neurotoxicity: Studies with other organophosphates have shown that exposure during critical periods of brain development can lead to long-term neurological deficits, even at doses below those causing systemic toxicity .
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Neurobehavioral effects: Prenatal exposure to organophosphates has been associated with impaired motor skills, mental development issues, and increased risk of attention problems and pervasive developmental disorders .
Susceptibility Factors
Several factors influence individual susceptibility to chlormephos-oxon toxicity:
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Age: Newborns and young children may be more susceptible due to lower levels of detoxifying enzymes, particularly PON1, which can be 3-4 times lower than in adults .
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Genetic factors: Polymorphisms in genes encoding detoxification enzymes, especially PON1, can result in up to 13-fold variation in enzyme activity among adults, significantly affecting susceptibility .
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Route of exposure: Absorption varies significantly depending on the route of exposure, with oral exposure generally resulting in higher internal doses compared to dermal exposure .
Environmental Behavior and Ecological Impact
Aquatic Toxicity
Research with related organophosphate compounds indicates that chlormephos-oxon could potentially impact aquatic organisms at very low concentrations. Studies in rainbow trout have shown that exposure to organophosphates can inhibit acetylcholinesterase as well as serine lipases in the brain, potentially affecting neural function and behavior .
Analytical Methods for Detection and Quantification
Various analytical methods can be employed for the detection and quantification of chlormephos-oxon in different matrices.
Chromatographic Methods
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used for the analysis of organophosphate compounds and their metabolites. These techniques provide high sensitivity and specificity for the detection of chlormephos-oxon in environmental and biological samples.
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